C175-0062

説明

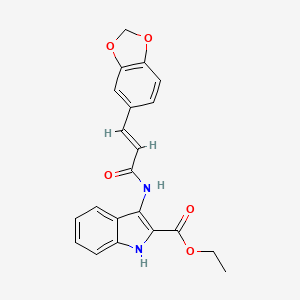

This compound is a functionalized indole derivative featuring a (2E)-configured propenamido linker conjugated to a 1,3-benzodioxole moiety at the indole’s 3-position and an ethyl ester group at position 2. Its synthesis likely involves Friedel-Crafts acylation or condensation reactions, as seen in analogous indole derivatives (e.g., ).

特性

分子式 |

C21H18N2O5 |

|---|---|

分子量 |

378.4 g/mol |

IUPAC名 |

ethyl 3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1H-indole-2-carboxylate |

InChI |

InChI=1S/C21H18N2O5/c1-2-26-21(25)20-19(14-5-3-4-6-15(14)22-20)23-18(24)10-8-13-7-9-16-17(11-13)28-12-27-16/h3-11,22H,2,12H2,1H3,(H,23,24)/b10-8+ |

InChIキー |

GGHPUMXBDYTGJS-CSKARUKUSA-N |

異性体SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |

正規SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3-[(2E)-3-(2H-1,3-ベンゾジオキソール-5-イル)プロプ-2-エナミド]-1H-インドール-2-カルボン酸エチルの合成は、通常、複数段階のプロセスを伴います。一般的な方法には、以下の手順が含まれます。

インドールコアの形成: インドールコアは、フェニルヒドラジンが酸性条件下でアルデヒドまたはケトンと反応するフィッシャーインドール合成によって合成できます。

ベンゾジオキソール部分の導入: ベンゾジオキソール基は、クライスン-シュミット縮合反応によって導入できます。この反応では、ピペロナール(3,4-メチレンジオキシベンズアルデヒド)が、水酸化カリウムなどの塩基の存在下で適切なケトンと反応します。

エナミド結合の形成: エナミド結合は、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を触媒の存在下で使用して、ベンゾジオキソール誘導体とインドールコアとの縮合反応によって形成できます。

工業生産方法

この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産向けに最適化されています。これには、連続フロー反応器、自動合成プラットフォーム、および高度な精製技術を使用して、高収率と高純度を確保することが含まれます。

化学反応の分析

科学研究への応用

3-[(2E)-3-(2H-1,3-ベンゾジオキソール-5-イル)プロプ-2-エナミド]-1H-インドール-2-カルボン酸エチルは、科学研究においていくつかの応用があります。

医薬品化学: この化合物は、生物活性分子との構造的類似性から、治療薬としての可能性について研究されています。抗癌剤、抗炎症剤、または抗菌剤の特性を示す可能性があります。

有機合成: これは、より複雑な分子の合成における中間体として役立ち、新しい合成方法の開発を促進します。

生物学的研究: この化合物は、酵素相互作用、受容体結合、細胞経路を研究するために使用でき、生物学的プロセスについての洞察を提供します。

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds containing indole and benzodioxole moieties exhibit significant anticancer activity. Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. For instance, studies have shown that derivatives of this compound can effectively target specific cancer pathways, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research demonstrates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate. It has been shown to protect neuronal cells from oxidative stress and apoptosis, indicating a possible role in neurodegenerative disease therapies .

Agricultural Applications

Pesticidal Activity

The compound has demonstrated potential as a pesticide due to its ability to disrupt the growth and reproduction of various pests. Its efficacy against specific agricultural pests suggests that it could be developed into a bio-pesticide, offering an environmentally friendly alternative to synthetic pesticides .

Plant Growth Regulation

Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate has been evaluated for its ability to enhance plant growth and resistance to environmental stressors. Studies indicate that it may promote root development and improve nutrient uptake in crops .

Materials Science

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers with unique properties. Its functional groups allow for the incorporation into polymer matrices, potentially leading to materials with enhanced mechanical strength or thermal stability .

Nanomaterials Development

Research into the use of ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate in nanotechnology is emerging. Its properties may facilitate the creation of nanomaterials for applications in drug delivery systems or as catalysts in chemical reactions .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer | The compound showed a significant reduction in cell viability in breast cancer cell lines through apoptosis induction. |

| Study B | Anti-inflammatory | Demonstrated inhibition of TNF-alpha production in macrophages, suggesting potential for treating inflammatory diseases. |

| Study C | Agricultural | Effective against aphids with a reduction in population growth observed in treated plants compared to controls. |

作用機序

3-[(2E)-3-(2H-1,3-ベンゾジオキソール-5-イル)プロプ-2-エナミド]-1H-インドール-2-カルボン酸エチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ベンゾジオキソール部分は、酵素の活性部位の芳香族残基と相互作用する可能性があり、インドールコアは水素結合とπ-πスタッキング相互作用に関与する可能性があります。これらの相互作用は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。

類似化合物との比較

Key Structural Analogs

Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and synthetic approaches:

Functional Group Analysis

- The benzodioxole moiety may improve blood-brain barrier penetration due to its lipophilicity .

- Thienopyridazine Analog (CAS 851950-67-9): The sulfur-containing heterocycle and chlorine atom likely increase metabolic stability but reduce aqueous solubility compared to the indole core .

Physicochemical and Pharmacokinetic Properties (Inferred)

| Property | Target Compound | Thienopyridazine Analog | Dioxopyrrolidine-Benzamido Indole |

|---|---|---|---|

| logP | ~3.0 (moderate lipophilicity) | ~4.2 (high lipophilicity) | ~1.8 (polar due to dioxopyrrolidine) |

| Hydrogen Bond Acceptors | 5 | 6 | 5 |

| Topological Polar Surface Area (TPSA) | ~109 Ų | ~120 Ų | ~109 Ų |

| Metabolic Stability | Moderate (benzodioxole resists oxidation) | High (chlorine and sulfur reduce CYP450 metabolism) | Low (polar groups prone to Phase II metabolism) |

生物活性

Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and therapeutic implications based on current research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of indole derivatives with various functional groups. The synthesis typically involves the formation of an enamido linkage, which is crucial for its biological activity. The structural formula is depicted as follows:

This molecular structure features an indole ring, an enamido group, and a benzodioxole moiety, which are significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as p53 and MAPK .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In cellular models, it has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The inhibition of NF-kB signaling pathways may contribute to these effects .

Neuroprotective Activity

Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate has been investigated for neuroprotective effects. Studies indicate that it can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings and Case Studies

A variety of studies have been conducted to explore the biological activity of this compound:

Q & A

Basic Question: What are the common synthetic routes for preparing indole-2-carboxylate derivatives with benzodioxole substituents?

Methodological Answer:

The synthesis typically involves:

- Aldol condensation between 1-(1,3-benzodioxol-5-yl)ethanones and aryl aldehydes under basic conditions (e.g., 50% KOH in ethanol), followed by Michael addition with ethyl acetoacetate to form cyclohexenone intermediates .

- Refluxing in acetic acid with sodium acetate for cyclization, as seen in analogous indole-2-carboxylate syntheses .

- Purification via vacuum liquid chromatography (VLC) using silica gel and solvent gradients (e.g., hexane:ethyl acetate) to isolate crystalline products .

Advanced Question: How can researchers resolve contradictions in spectral data during structural elucidation of similar compounds?

Methodological Answer:

- Cross-validate NMR/LCMS with X-ray crystallography : For example, discrepancies in proton assignments can be resolved by comparing experimental H-NMR shifts with calculated positions from crystallographic data (e.g., C–H bond lengths: 0.95–0.98 Å) .

- Use SHELXL refinement to confirm torsion angles and hydrogen-bonding patterns (e.g., intramolecular O–H···O bonds) that influence spectral properties .

- Leverage ORTEP-3 for 3D visualization to identify conformational distortions affecting spectral outputs .

Advanced Question: What strategies optimize crystallization conditions for E/Z isomers in benzodioxole-acrylamide derivatives?

Methodological Answer:

- Control solvent polarity : Use ethanol or DMF/acetic acid mixtures to favor slow crystallization, reducing twinning risks .

- Temperature gradients : Crystallize at 100 K to stabilize the (2E)-configuration, as seen in analogous propenone structures .

- Monitor crystal packing : Analyze intermolecular interactions (e.g., π-π stacking of indole/benzodioxole rings) using Mercury software to predict stable polymorphs .

Basic Question: What key spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Determines absolute configuration (e.g., Hall symbol P1 for triclinic systems) and validates bond angles (e.g., α = 113.866°) .

- H/C-NMR : Assigns protons on the indole NH (δ ~12 ppm) and benzodioxole methylene (δ ~5.9 ppm) .

- LCMS : Confirms molecular ion peaks (e.g., m/z 263.2 [M+H]) and purity (>95%) .

Advanced Question: How to perform conformational analysis of the propenamide linker in this compound?

Methodological Answer:

- Torsion angle calculations : Use SHELXL to measure dihedral angles between the benzodioxole and indole planes (e.g., 6.2° vs. 8.2° alignment) .

- Density functional theory (DFT) : Compare experimental bond lengths (e.g., C=O at 1.21 Å) with computational models to assess strain .

- Ring puckering coordinates : Apply Cremer-Pople parameters to evaluate non-planarity in adjacent heterocycles .

Advanced Question: How to evaluate the antifungal activity of benzodioxole-indole hybrids?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Modify the acrylamide linker to test resistance to enzymatic hydrolysis .

- Microdilution assays : Use Candida albicans strains (ATCC 90028) with fluconazole as a positive control .

- Docking simulations : Target lanosterol 14α-demethylase (CYP51) to predict binding affinities .

Basic Question: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:

- Byproduct removal : Use gradient VLC to separate unreacted aldehydes or ketones .

- Acid-base extraction : Partition crude products between dichloromethane and 10% HCl to isolate esters .

- Recrystallization : Optimize solvent ratios (e.g., DMF:acetic acid) to enhance yield (>55%) .

Advanced Question: How to apply SHELXL for refining disordered atoms in the crystal lattice?

Methodological Answer:

- Isotropic vs. anisotropic refinement : Assign anisotropic displacement parameters (ADPs) to non-H atoms using F-based least-squares minimization .

- Hydrogen placement : Use riding models (C–H = 0.95–0.98 Å) and free refinement for hydroxyl hydrogens .

- Twinned data handling : Apply HKLF 5 format in SHELXL to deconvolute overlapping reflections .

Advanced Question: How to validate X-ray data quality for publication?

Methodological Answer:

- Check R-factors : Ensure R1 < 0.05 and wR2 < 0.15 for high-resolution data (θ > 25°) .

- PLATON/ADDSYM : Test for missed symmetry or solvent-accessible voids (>20 Å) .

- CIF validation : Use checkCIF to flag outliers (e.g., Δρ > 0.3 eÅ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。